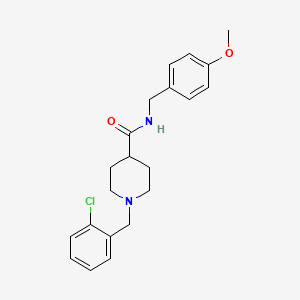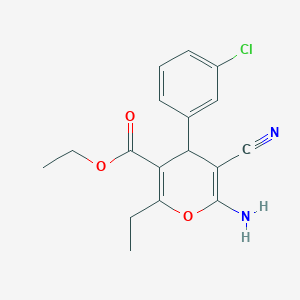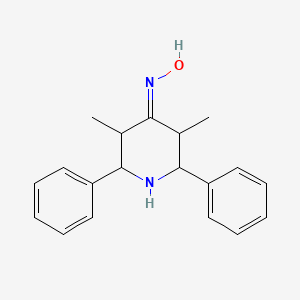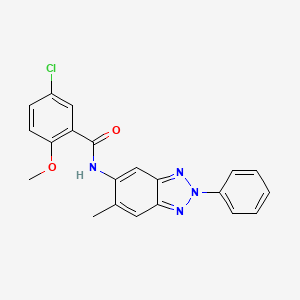
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione, also known as Fluorescein, is a synthetic organic compound that belongs to the xanthene dye family. It has been widely used in scientific research as a fluorescent probe due to its unique optical properties. Fluorescein is a highly versatile compound that has numerous applications in various fields, including biochemistry, cell biology, and medical diagnostics.
Mechanism of Action
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a high quantum yield, which means that it emits a large amount of light per unit of absorbed light. This property makes it an ideal fluorescent probe for scientific research.
Biochemical and Physiological Effects:
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it may cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in lab experiments is its high sensitivity and specificity. It can detect small changes in biological processes and can be used to study complex cellular pathways. Another advantage is its low cost and availability. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is its photobleaching property. It can lose its fluorescence over time due to exposure to light.
Future Directions
There are numerous future directions for the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in scientific research. One direction is the development of new fluorescent probes with improved optical properties. Another direction is the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in medical diagnostics, including the detection of cancer and other diseases. Additionally, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione could be used in the development of new drugs and therapies. Overall, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a bright future in scientific research and medical diagnostics.
Synthesis Methods
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione can be synthesized through several methods, including the classic synthesis method, the acid-catalyzed synthesis method, and the microwave-assisted synthesis method. The classic synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of sulfuric acid. The acid-catalyzed synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of concentrated sulfuric acid. The microwave-assisted synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of a solvent and a microwave source.
Scientific Research Applications
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has been used extensively in scientific research as a fluorescent probe due to its unique optical properties. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has also been used in medical diagnostics, including the detection of tumors and the visualization of blood vessels.
properties
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)


![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)